Cas no 145013-06-5 (1,3-DI-BOC-2-(TRIFLUOROMETHYLSULFONYL)GUANIDINE)

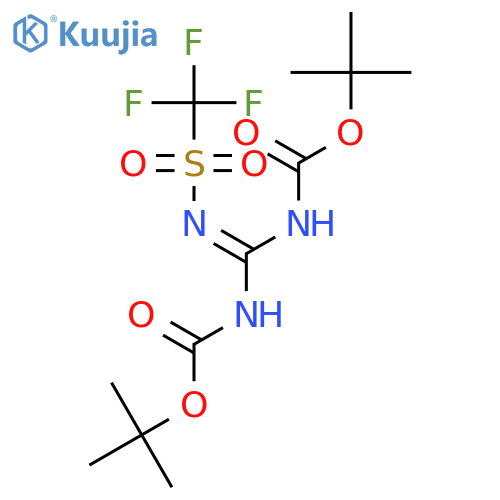

145013-06-5 structure

商品名:1,3-DI-BOC-2-(TRIFLUOROMETHYLSULFONYL)GUANIDINE

1,3-DI-BOC-2-(TRIFLUOROMETHYLSULFONYL)GUANIDINE 化学的及び物理的性質

名前と識別子

-

- 1,3-DI-BOC-2-(TRIFLUOROMETHYLSULFONYL)GUANIDINE

- Tert-butyl N-[(benzylamino)(([(tert-butoxy)carbonyl]imino))methyl]carbamate

- SCHEMBL17902822

- SCHEMBL19651943

- Tert-butylN-[(benzylamino)(([(tert-butoxy)carbonyl]imino))methyl]carbamate

- 145013-06-5

-

- インチ: InChI=1S/C18H27N3O4/c1-17(2,3)24-15(22)20-14(21-16(23)25-18(4,5)6)19-12-13-10-8-7-9-11-13/h7-11H,12H2,1-6H3,(H2,19,20,21,22,23)

- InChIKey: UUSXNQWTGNNGSU-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 349.20015635Da

- どういたいしつりょう: 349.20015635Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 8

- 複雑さ: 452

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 89Ų

1,3-DI-BOC-2-(TRIFLUOROMETHYLSULFONYL)GUANIDINE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Crysdot LLC | CD12141421-5g |

Tert-butyl N-[(benzylamino)(([(tert-butoxy)carbonyl]imino))methyl]carbamate |

145013-06-5 | 97% | 5g |

$406 | 2024-07-23 |

1,3-DI-BOC-2-(TRIFLUOROMETHYLSULFONYL)GUANIDINE 関連文献

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

145013-06-5 (1,3-DI-BOC-2-(TRIFLUOROMETHYLSULFONYL)GUANIDINE) 関連製品

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬